molecular formula C12H9ClN2OS2 B251753 N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea

N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea

Cat. No. B251753
M. Wt: 296.8 g/mol
InChI Key: FKEXMGWFUCXXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea (CTT) is a chemical compound that belongs to the class of thioureas. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea is not fully understood. However, it has been proposed that N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea inhibits the activity of certain enzymes such as topoisomerase II and histone deacetylase (HDAC), which are involved in DNA replication and gene expression, respectively. Moreover, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It has also been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix. Additionally, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Moreover, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to possess a broad spectrum of biological activities, which makes it a versatile compound for various research applications. However, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has some limitations as well. It is toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea. Firstly, further studies are needed to elucidate its mechanism of action and its potential applications in various diseases. Secondly, the toxicity and pharmacokinetics of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea need to be studied in more detail to determine its safety and efficacy in vivo. Thirdly, the development of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea derivatives with improved biological activity and selectivity is an area of interest for medicinal chemists. Fourthly, the use of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea as a potential crop protection agent against plant pathogens is an area of research that needs further exploration. Lastly, the application of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea in material science, such as the synthesis of new polymers and materials, is an area of research that has not been explored yet.

Synthesis Methods

N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea can be synthesized by reacting 3-chloroaniline with 2-thiophenecarbonyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-100°C. The final product is obtained after purification by recrystallization or column chromatography.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties. N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and colon cancer. It has also been reported to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Additionally, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to possess anti-microbial activity against various bacterial and fungal strains.

properties

Molecular Formula

C12H9ClN2OS2

Molecular Weight

296.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H9ClN2OS2/c13-8-3-1-4-9(7-8)14-12(17)15-11(16)10-5-2-6-18-10/h1-7H,(H2,14,15,16,17)

InChI Key

FKEXMGWFUCXXGC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.